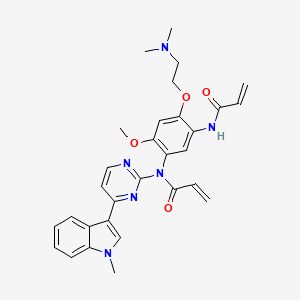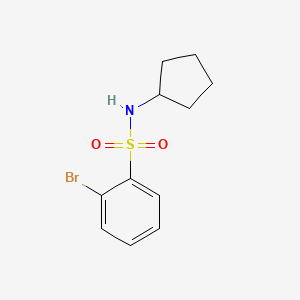
2-(Chloromethyl)-4-methylthiophene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Chloromethyl)-4-methylthiophene is an organic compound belonging to the thiophene family. Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring. This particular compound is characterized by a chloromethyl group at the second position and a methyl group at the fourth position of the thiophene ring. It is used as an intermediate in various chemical syntheses and has applications in pharmaceuticals, agrochemicals, and materials science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Chloromethyl)-4-methylthiophene typically involves the chloromethylation of 4-methylthiophene. One common method is the Blanc chloromethylation, which uses formaldehyde and hydrochloric acid in the presence of a Lewis acid catalyst such as zinc chloride . The reaction proceeds under acidic conditions, where the formaldehyde carbonyl is protonated, making the carbon more electrophilic and facilitating the attack by the aromatic pi-electrons of the thiophene ring.
Industrial Production Methods
Industrial production of this compound often employs continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to achieve high yields and purity. The use of catalysts and solvents is carefully controlled to minimize by-products and environmental impact.
Analyse Chemischer Reaktionen
Types of Reactions
2-(Chloromethyl)-4-methylthiophene undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted by nucleophiles such as amines, thiols, and alcohols.
Oxidation Reactions: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction Reactions: The compound can be reduced to remove the chloromethyl group or to modify the thiophene ring.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiolate in polar aprotic solvents.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation.
Major Products Formed
Substitution: Formation of 2-(Aminomethyl)-4-methylthiophene or 2-(Thiophenylmethyl)-4-methylthiophene.
Oxidation: Formation of this compound sulfoxide or sulfone.
Reduction: Formation of 4-methylthiophene or other reduced derivatives.
Wissenschaftliche Forschungsanwendungen
2-(Chloromethyl)-4-methylthiophene has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as an intermediate in the synthesis of drug candidates.
Wirkmechanismus
The mechanism of action of 2-(Chloromethyl)-4-methylthiophene depends on its specific application. In chemical reactions, the chloromethyl group acts as an electrophilic center, facilitating nucleophilic substitution reactions. In biological systems, its activity may involve interactions with cellular targets, leading to the disruption of biological processes. The exact molecular targets and pathways can vary depending on the specific application and the structure of the derivatives formed.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(Chloromethyl)thiophene: Lacks the methyl group at the fourth position, making it less sterically hindered.
4-Methylthiophene: Lacks the chloromethyl group, reducing its reactivity in substitution reactions.
2-(Bromomethyl)-4-methylthiophene: Similar structure but with a bromomethyl group, which can lead to different reactivity and applications.
Uniqueness
2-(Chloromethyl)-4-methylthiophene is unique due to the presence of both the chloromethyl and methyl groups, which confer specific reactivity and steric properties. This makes it a valuable intermediate in the synthesis of various compounds with tailored properties for specific applications.
Eigenschaften
Molekularformel |
C6H7ClS |
|---|---|
Molekulargewicht |
146.64 g/mol |
IUPAC-Name |
2-(chloromethyl)-4-methylthiophene |
InChI |
InChI=1S/C6H7ClS/c1-5-2-6(3-7)8-4-5/h2,4H,3H2,1H3 |
InChI-Schlüssel |
XKMDFUUIIQBBAH-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CSC(=C1)CCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-(6-Benzyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl)-2-methylimidazo[1,2-a]pyridine](/img/structure/B13360583.png)
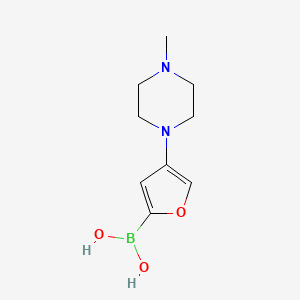
![2,2,2-Trifluoro-1-(6-methylimidazo[2,1-b]thiazol-5-yl)ethan-1-one](/img/structure/B13360587.png)
![6-Methyl-2H-benzo[d][1,2,3]triazol-5-amine](/img/structure/B13360601.png)
![1-Ethyl-4-[(4-ethylcyclohexyl)carbonyl]piperazine](/img/structure/B13360607.png)
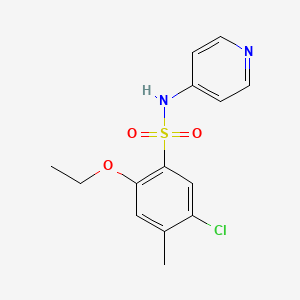
![N-[1'-methyl-2'-(methylsulfanyl)-1',4'dihydrospiro(adamantane-2,5'-imidazole)-4'-ylidene]cyclohexanamine](/img/structure/B13360615.png)
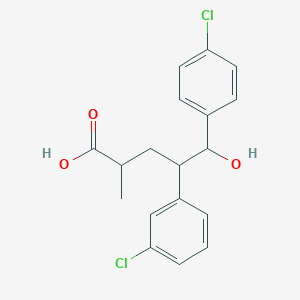
![N-[2-(1H-pyrrol-1-yl)ethyl]-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide](/img/structure/B13360626.png)
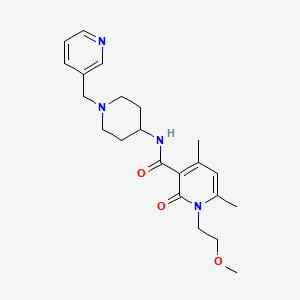
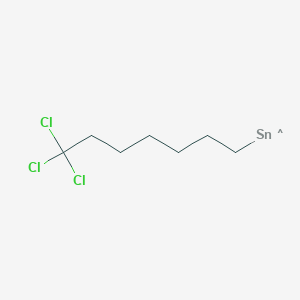
![4'-Cyano-[1,1'-biphenyl]-4-yl 2-(methylthio)nicotinate](/img/structure/B13360651.png)
